Piperazine-PEG2-C2-NH-Boc

Catalog No.
S15373388
CAS No.
M.F
C15H31N3O4
M. Wt
317.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperazine-PEG2-C2-NH-Boc

Product Name

Piperazine-PEG2-C2-NH-Boc

IUPAC Name

tert-butyl N-[2-[2-(2-piperazin-1-ylethoxy)ethoxy]ethyl]carbamate

Molecular Formula

C15H31N3O4

Molecular Weight

317.42 g/mol

InChI

InChI=1S/C15H31N3O4/c1-15(2,3)22-14(19)17-6-10-20-12-13-21-11-9-18-7-4-16-5-8-18/h16H,4-13H2,1-3H3,(H,17,19)

InChI Key

FEWPHTQBTYLAJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCN1CCNCC1

Piperazine-PEG2-C2-NH-Boc is a synthetic compound that belongs to the class of polyethylene glycol (PEG) derivatives. It features a piperazine ring, which is a six-membered heterocyclic amine, linked through a two-carbon spacer to a Boc (tert-butyloxycarbonyl) protected amine. The presence of the PEG moiety enhances the solubility and biocompatibility of the compound, making it suitable for various biomedical applications.

Piperazine-PEG2-C2-NH-Boc can undergo several chemical transformations:

  • Oxidation: The piperazine ring can be oxidized to form N-oxides under mild conditions, which may alter its biological activity and solubility.
  • Deprotection: The Boc group can be removed under acidic conditions, yielding an amine that can participate in further reactions, such as coupling with other biomolecules or drugs .
  • Coupling Reactions: The free amine can be utilized in amide bond formation with carboxylic acids or activated esters, facilitating the synthesis of more complex molecules .

Piperazine-PEG2-C2-NH-Boc is primarily utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce targeted protein degradation. This compound has shown potential in modulating the activity of specific proteins involved in various diseases, particularly cancer. Its ability to enhance solubility and bioavailability contributes to its efficacy in biological systems .

The synthesis of Piperazine-PEG2-C2-NH-Boc typically involves several steps:

  • Synthesis of Piperazine Derivative: The initial step involves the formation of the piperazine ring through cyclization reactions of appropriate precursors.
  • Attachment of PEG Linker: The PEG moiety is introduced via a nucleophilic substitution reaction, where the piperazine derivative reacts with a PEG derivative containing a reactive end group.
  • Boc Protection: Finally, the amine group is protected using Boc anhydride or Boc chloride in an organic solvent under basic conditions to yield Piperazine-PEG2-C2-NH-Boc .

Piperazine-PEG2-C2-NH-Boc has several applications in medicinal chemistry and drug development:

  • PROTAC Development: It serves as a crucial component in synthesizing PROTACs that target specific proteins for degradation, offering a novel approach to cancer therapy and other diseases .
  • Drug Delivery Systems: Due to its PEG component, it is also explored for use in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents .

Studies on Piperazine-PEG2-C2-NH-Boc have focused on its interactions with target proteins within cellular environments. These interactions are critical for understanding how effectively the compound can facilitate the degradation of target proteins through PROTAC mechanisms. Preliminary data suggest that modifications to its structure can significantly influence binding affinities and degradation efficiencies .

Piperazine-PEG2-C2-NH-Boc is unique among other PEG-based linkers due to its specific structural features and functional capabilities. Here are some similar compounds for comparison:

Compound NameStructure FeaturesUnique Aspects
N-Boc-piperazine-C3-carboxylic acidContains a carboxylic acid groupUsed in different PROTAC applications
Amino-Tri-(m-PEG4-ethoxymethyl)-methaneTri-functional PEG linkerProvides multiple reactive sites for conjugation
S-acetyl-PEG4-NHBocAcetylated PEG-based linkerOffers different stability and reactivity profiles
NH2-PEG2-C2-NH-BocUnprotected amine formMore reactive but less stable than Boc-protected

Piperazine-PEG2-C2-NH-Boc stands out due to its balance between stability (due to the Boc protection) and reactivity (enabled by the piperazine and PEG components), making it particularly suitable for targeted protein degradation strategies.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

317.23145648 g/mol

Monoisotopic Mass

317.23145648 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-11

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